2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone: belongs to the pyrazoline family, which features a nitrogen-based hetero-aromatic ring structure. These compounds have gained attention due to their confirmed biological and pharmacological activities . Notably, pyrazolines exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4-dichloroacetophenone with 3,4-dimethoxybenzaldehyde, followed by cyclization to form the pyrazoline ring. The detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production methods may differ. Optimization for large-scale production involves considerations such as cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Reaction Types::
Oxidation: Pyrazolines can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the pyrazoline ring can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the substituents and reaction conditions. Functionalized pyrazolines find applications in drug discovery and materials science.
Scientific Research Applications
Chemistry::
Building Blocks: Pyrazolines serve as versatile building blocks for designing novel compounds.
Medicinal Chemistry: Researchers explore their potential as drug candidates due to their diverse activities.
Antimicrobial Agents: Pyrazolines exhibit antibacterial and antifungal properties.
Neurotoxicity Studies: Investigating their effects on acetylcholinesterase (AchE) activity and oxidative stress.
Materials Science: Pyrazolines contribute to the development of functional materials.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare pyrazolines with related heterocyclic structures. Highlighting its uniqueness would require a comparative analysis.
Properties
Molecular Formula |
C20H16Cl2N2O4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-18-7-3-12(9-19(18)28-2)16-6-8-20(26)24(23-16)11-17(25)14-5-4-13(21)10-15(14)22/h3-10H,11H2,1-2H3 |
InChI Key |
KDJOUGYWZBMRQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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